molecular formula C9H6N2O3 B13320635 3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13320635
M. Wt: 190.16 g/mol
InChI Key: KMEGNXUKGNFBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a formyl group at the 3-position and a carboxylic acid group at the 5-position of the pyrrolo[2,3-B]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-B]pyridine core.

    Introduction of the Formyl Group: The formyl group can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: 3-Carboxy-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.

    Reduction: 3-Hydroxymethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activation of FGFR signaling pathways, which play a crucial role in cell proliferation, migration, and survival. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) and inhibit the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFR signaling pathways makes it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-4-6-3-11-8-7(6)1-5(2-10-8)9(13)14/h1-4H,(H,10,11)(H,13,14)

InChI Key

KMEGNXUKGNFBKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.